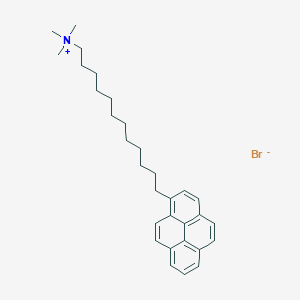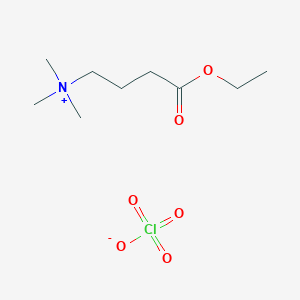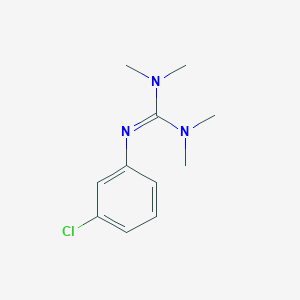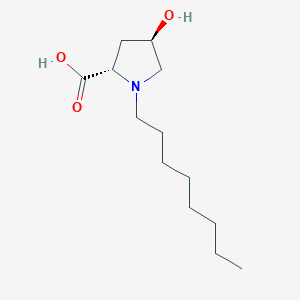![molecular formula C9H24Cl4Sn4 B14346153 Methanetetrayltetrakis[chloro(dimethyl)stannane] CAS No. 91148-26-4](/img/structure/B14346153.png)
Methanetetrayltetrakis[chloro(dimethyl)stannane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanetetrayltetrakis[chloro(dimethyl)stannane] is an organotin compound that features a central carbon atom bonded to four tin atoms, each of which is further bonded to two methyl groups and one chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methanetetrayltetrakis[chloro(dimethyl)stannane] typically involves the reaction of a suitable tin precursor with a chlorinating agent under controlled conditions. One common method involves the reaction of dimethyltin dichloride with a carbon source in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of methanetetrayltetrakis[chloro(dimethyl)stannane] may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. The product is then purified through techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Methanetetrayltetrakis[chloro(dimethyl)stannane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert the tin atoms to lower oxidation states.
Substitution: The chlorine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin halides.
Aplicaciones Científicas De Investigación
Methanetetrayltetrakis[chloro(dimethyl)stannane] has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds and as a reagent in organic synthesis.
Biology: Organotin compounds, including methanetetrayltetrakis[chloro(dimethyl)stannane], are studied for their potential biological activity and toxicity.
Medicine: Research is ongoing into the use of organotin compounds in pharmaceuticals, particularly as anticancer agents.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of methanetetrayltetrakis[chloro(dimethyl)stannane] involves its interaction with molecular targets through its tin atoms. These interactions can lead to the formation of complexes with various substrates, influencing their reactivity and stability. The pathways involved often include coordination to electron-rich sites and subsequent chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Tetramethyltin: Similar in structure but lacks the chlorine atoms.
Dimethyltin dichloride: Contains two tin atoms and two chlorine atoms but lacks the central carbon atom.
Trimethyltin chloride: Contains three methyl groups and one chlorine atom bonded to tin.
Uniqueness
Methanetetrayltetrakis[chloro(dimethyl)stannane] is unique due to its tetrahedral structure with four tin atoms bonded to a central carbon atom. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that other organotin compounds may not be suitable for.
Propiedades
Número CAS |
91148-26-4 |
|---|---|
Fórmula molecular |
C9H24Cl4Sn4 |
Peso molecular |
748.9 g/mol |
Nombre IUPAC |
chloro-dimethyl-[tris[chloro(dimethyl)stannyl]methyl]stannane |
InChI |
InChI=1S/8CH3.C.4ClH.4Sn/h8*1H3;;4*1H;;;;/q;;;;;;;;;;;;;4*+1/p-4 |
Clave InChI |
JZCFJBFHGCUSRE-UHFFFAOYSA-J |
SMILES canónico |
C[Sn](C)(C([Sn](C)(C)Cl)([Sn](C)(C)Cl)[Sn](C)(C)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Cyclohepta[A]azulen-1-one](/img/structure/B14346087.png)


![[(3S,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] acetate](/img/structure/B14346095.png)

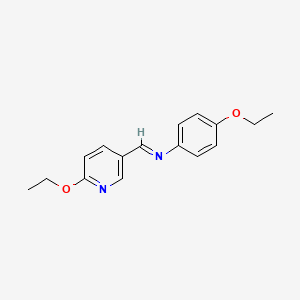
![1-(3-{[Di(propan-2-yl)amino]methyl}-4-hydroxyphenyl)ethan-1-one](/img/structure/B14346104.png)
